Synthesis and Biological Activity of 17-Chloro-colchicine: Engineering a Covalent Tubulin Inhibitor
Synthesis and Biological Activity of 17-Chloro-colchicine: Engineering a Covalent Tubulin Inhibitor
An in-depth technical guide on the synthesis, structural rationale, and biological activity of 17-chloro-colchicine, designed for researchers and drug development professionals.
Executive Summary
Colchicine is a classical anti-mitotic alkaloid that exerts its biological effect by binding to tubulin and inhibiting microtubule polymerization 1[1]. However, its interaction with the colchicine-binding site on the β -tubulin subunit is entropically driven and strictly reversible. In oncological drug development, reversible binding can limit the duration of action and contribute to off-target systemic toxicity.
To engineer a more durable pharmacological response, targeted covalent inhibitors have been developed. 17-Chloro-colchicine (NSC 142024) represents a critical structural evolution in this class, utilizing an electrophilic warhead to transition the molecule from a transient binder to an irreversible microtubule disruptor.
Structural Rationale & Chemical Identity
Despite the legacy 8CI nomenclature of "17-chloro-colchicine", this compound is structurally defined as N-chloroacetyldeacetylcolchicine 2[2].
The Causality of the Design: The native N-acetyl group at the C-7 position of the benzo[a]heptalene core is chemically inert. By replacing it with an α -chloroacetamide moiety, researchers introduced a highly reactive Michael acceptor. The α -halogen strongly withdraws electron density from the adjacent carbon, rendering it highly susceptible to nucleophilic attack by thiol groups (cysteines) present within the tubulin binding pocket.
Mechanism of Action: Covalent Alkylation
The biological activity of 17-chloro-colchicine diverges significantly from its parent compound due to its covalent mechanism:
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Non-Covalent Docking: The trimethoxybenzene (Ring A) and methoxytropone (Ring C) systems anchor the molecule in the hydrophobic pocket of β -tubulin, identical to the native colchicine docking pose.
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Covalent Cross-Linking: Once docked, the C-7 chloroacetamide is positioned in close spatial proximity to reactive cysteines. Photoaffinity and radiolabeling studies demonstrate that chloroacetyl derivatives of colchicine covalently modify Cys239 and Cys354 of β -tubulin3[3], 4[4].
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Irreversible Disruption: This alkylation irreversibly locks tubulin in a conformation that prevents its incorporation into the growing plus-end of microtubules. This leads to rapid catastrophe of the mitotic spindle, sustained G2/M cell cycle arrest, and ultimately, apoptosis 3[3].
Figure 1: Mechanism of action detailing covalent tubulin alkylation and apoptosis.
Quantitative Data: Comparative Pharmacological Profile
To highlight the functional divergence between reversible and covalent tubulin inhibitors, the following table summarizes their comparative physicochemical and biological properties.
| Property / Assay | Native Colchicine | 17-Chloro-colchicine (NSC 142024) |
| Binding Kinetics | Reversible, entropically driven | Irreversible, covalent alkylation |
| Target Residues | Non-covalent pocket interactions | Covalent bond at Cys239 / Cys354 |
| Washout Recovery | Rapid recovery of polymerization | Sustained inhibition (No recovery) |
| Cytotoxicity (EC50) | Low nanomolar | Low nanomolar (Prolonged effect) |
| Cell Cycle Effect | Transient G2/M Arrest | Sustained G2/M Arrest & Apoptosis |
Experimental Methodologies: Self-Validating Protocols
Protocol 1: Synthesis of 17-Chloro-colchicine
Causality Note: Direct halogenation of colchicine's acetyl group is highly inefficient. Therefore, deacetylation is required first. The subsequent acylation must be performed at low temperatures with an acid scavenger to prevent the protonation of the deacetylcolchicine amine, which would render it non-nucleophilic.
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Deacetylation: Dissolve native colchicine (1.0 eq) in a 20% solution of sulfuric acid in methanol. Reflux for 48 hours. Neutralize with sodium hydroxide, extract with chloroform, and recrystallize to yield the intermediate, deacetylcolchicine.
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Acylation: Dissolve deacetylcolchicine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere to prevent moisture degradation.
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Add triethylamine (Et 3 N, 1.5 eq) to act as an acid scavenger. Cool the reaction mixture to 0 °C using an ice bath.
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Dropwise add chloroacetyl chloride (1.2 eq). The α -chlorine increases the electrophilicity of the acyl chloride, ensuring rapid and complete coupling.
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Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Monitor reaction completion via TLC (Eluent: CHCl 3 /MeOH).
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Workup & Purification: Quench the reaction with saturated aqueous NaHCO 3 . Extract the organic layer, dry over anhydrous MgSO 4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate pure 17-chloro-colchicine.
Figure 2: Synthetic workflow for 17-chloro-colchicine from natural colchicine.
Protocol 2: In Vitro Tubulin Polymerization & Washout Assay
Causality Note: A standard IC 50 or polymerization assay only proves target inhibition, not mechanism. A washout step is a critical, self-validating system required to distinguish between high-affinity reversible binding (colchicine) and covalent irreversible binding (17-chloro-colchicine).
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Preparation: Reconstitute purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2 , pH 6.9) supplemented with 1 mM GTP.
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Incubation: Aliquot tubulin into a 96-well plate. Add 17-chloro-colchicine (Test) or Colchicine (Control) at 10 μ M. Incubate at 37 °C for 30 minutes to allow for covalent bond formation in the test group.
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Washout (Validation Step): Pass the samples through a rapid size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with PEM buffer. This removes all unbound drug from the local environment.
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Measurement: Transfer the eluate to a spectrophotometer. Monitor absorbance at 340 nm at 37 °C for 60 minutes.
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Data Interpretation: The colchicine control will show restored tubulin polymerization (increasing A 340 ) due to the rapid dissociation of the reversible drug. The 17-chloro-colchicine sample will maintain a flatline absorbance, definitively confirming irreversible covalent inhibition.
References
- Wikipedia Contributors. "Colchicine." Wikipedia, The Free Encyclopedia.
- LookChem. "CAS No.26279-89-0, 17-Chlorocolchicine." LookChem Database.
- ResearchGate. "Synthesis and biological evaluation of colchicine and thiocolchicine derivatives bearing a Michael acceptor moiety in ring A." Bulletin of the Russian Academy of Sciences Division of Chemical Science.
- ACS Publications. "Two Photoaffinity Analogues of the Tripeptide, Hemiasterlin, Exclusively Label α-Tubulin." Biochemistry.
